5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one
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Overview
Description
5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one is a complex organic compound with the molecular formula C23H22O12 and a molecular weight of 490.414 g/mol This compound is characterized by its unique structure, which includes a benzopyran core, multiple hydroxyl groups, and an acetylated galactopyranosyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Glycosylation: The glycosylation step involves the attachment of the acetylated galactopyranosyl group to the benzopyran core. This is typically done using glycosyl donors and acceptors under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups in the benzopyran core, converting them to alcohols.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used for substitution reactions.
Major Products
The major products formed from these reactions include oxidized derivatives (quinones), reduced alcohols, and substituted analogs with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is investigated for its potential bioactivity. Studies have shown that it may exhibit antioxidant, anti-inflammatory, and antimicrobial properties, making it a candidate for drug development.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Its antioxidant properties may be beneficial in treating oxidative stress-related diseases, while its anti-inflammatory effects could be useful in managing inflammatory conditions.
Industry
In the industrial sector, the compound is used as a reference material in analytical chemistry. Its well-defined structure and properties make it suitable for use in quality control and standardization processes.
Mechanism of Action
The mechanism of action of 5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. The compound’s hydroxyl groups can scavenge free radicals, thereby exerting antioxidant effects. Additionally, it may inhibit the activity of enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The acetylated galactopyranosyl moiety may also play a role in modulating the compound’s bioavailability and cellular uptake.
Comparison with Similar Compounds
Similar Compounds
Quercetin-3-O-α-L-rhamnopyranosyl-(1–>6)-β-D-galactopyranoside: This compound shares a similar benzopyran core and glycosylation pattern but differs in the specific sugar moieties attached.
O-acyl carbohydrates: These compounds have similar acylated carbohydrate structures but may differ in the specific acyl groups and carbohydrate backbones.
Uniqueness
The uniqueness of 5-[(6-O-Acetyl-beta-D-galactopyranosyl)oxy]-4-(3,4-dihydroxyphenyl)-7-hydroxy-2H-1-benzopyran-2-one lies in its specific combination of functional groups and structural features. The presence of both acetylated galactopyranosyl and benzopyran moieties, along with multiple hydroxyl groups, provides a unique set of chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C23H22O12 |
---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-[4-(3,4-dihydroxyphenyl)-7-hydroxy-2-oxochromen-5-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C23H22O12/c1-9(24)32-8-17-20(29)21(30)22(31)23(35-17)34-16-6-11(25)5-15-19(16)12(7-18(28)33-15)10-2-3-13(26)14(27)4-10/h2-7,17,20-23,25-27,29-31H,8H2,1H3/t17-,20+,21+,22-,23-/m1/s1 |
InChI Key |
YHQLUSZEFHCADG-SUHOFRIBSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC(=C(C=C4)O)O)O)O)O)O |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=CC3=C2C(=CC(=O)O3)C4=CC(=C(C=C4)O)O)O)O)O)O |
Origin of Product |
United States |
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